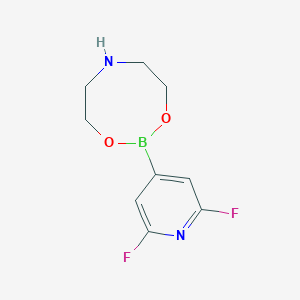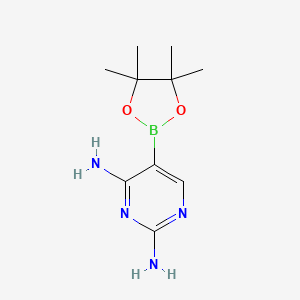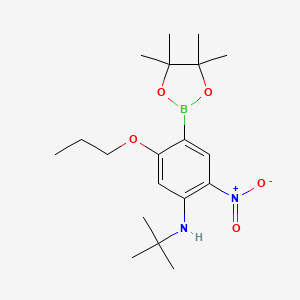
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with the molecular formula C16H25BN2O5. This compound is notable for its unique structure, which includes a butoxy group, a nitro group, and a dioxaborolane ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple stepsThe reaction conditions often require the use of strong acids for nitration and specific catalysts for the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and borylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, strong acids for nitration, and reducing agents like hydrogen or hydrazine for reduction reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further used in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring, in particular, is crucial for its role in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process . The nitro group can undergo reduction to form amines, which are key intermediates in many organic synthesis pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the nitro and butoxy groups.
4-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of a nitro group.
3-Aminophenylboronic Acid Pinacol Ester: Another similar compound with an amino group.
Uniqueness
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a butoxy group, a nitro group, and a dioxaborolane ring. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable reagent in organic synthesis and materials science .
Propiedades
IUPAC Name |
5-butoxy-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5/c1-6-7-8-22-14-10-12(18)13(19(20)21)9-11(14)17-23-15(2,3)16(4,5)24-17/h9-10H,6-8,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVCPGRBIYMFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCCC)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B7954954.png)
![{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954956.png)
![{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954963.png)
![[2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7954982.png)










